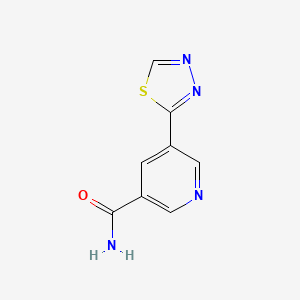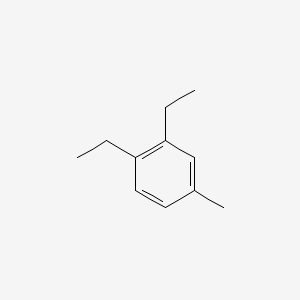
2-tert-Butyl 1-methyl 3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate
Descripción general
Descripción
2-tert-Butyl 1-methyl 3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate, also known as TMB-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of isoquinoline derivatives and has shown promising results in various biological assays.
Mecanismo De Acción
The mechanism of action of 2-tert-Butyl 1-methyl 3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anticancer effects. 2-tert-Butyl 1-methyl 3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification genes, contributing to its antioxidant properties. Additionally, 2-tert-Butyl 1-methyl 3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate has been shown to inhibit the activity of caspases, which are involved in the process of programmed cell death, contributing to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects
2-tert-Butyl 1-methyl 3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-tert-Butyl 1-methyl 3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate can induce cell death in cancer cell lines, reduce oxidative stress, and protect against neurotoxicity. 2-tert-Butyl 1-methyl 3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines. Additionally, 2-tert-Butyl 1-methyl 3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate has been shown to have cardioprotective effects, as it can reduce the damage caused by ischemia-reperfusion injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-tert-Butyl 1-methyl 3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate in lab experiments is its high purity, which ensures accurate and reproducible results. Additionally, 2-tert-Butyl 1-methyl 3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate has been extensively studied, and its properties and potential applications are well-documented. However, one of the limitations of using 2-tert-Butyl 1-methyl 3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate in lab experiments is its relatively high cost, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for the study of 2-tert-Butyl 1-methyl 3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate. One potential direction is the investigation of its potential use as an anticancer agent in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 2-tert-Butyl 1-methyl 3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate and its potential applications in the treatment of neurodegenerative diseases. Furthermore, the development of more cost-effective synthesis methods for 2-tert-Butyl 1-methyl 3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate may increase its accessibility for research purposes.
Conclusion
In conclusion, 2-tert-Butyl 1-methyl 3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate is a chemical compound that has shown promising results in various scientific research fields. Its potential applications in the treatment of oxidative stress-related diseases, neurodegenerative diseases, and cancer make it an attractive candidate for further study. While there are limitations to its use in lab experiments, the advantages of its high purity and well-documented properties make it a valuable tool for scientific research.
Aplicaciones Científicas De Investigación
2-tert-Butyl 1-methyl 3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate has been studied for its potential applications in various scientific research fields. It has been shown to have antioxidant properties and can scavenge free radicals, making it a potential candidate for the treatment of oxidative stress-related diseases. 2-tert-Butyl 1-methyl 3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate has also been studied for its potential use as an anticancer agent, as it has been shown to induce cell death in various cancer cell lines. Additionally, 2-tert-Butyl 1-methyl 3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate has been investigated for its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects in vitro.
Propiedades
IUPAC Name |
2-O-tert-butyl 1-O-methyl 3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-10-9-11-7-5-6-8-12(11)13(17)14(18)20-4/h5-8,13H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJXVFBJKBWWKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butyl 1-methyl 3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



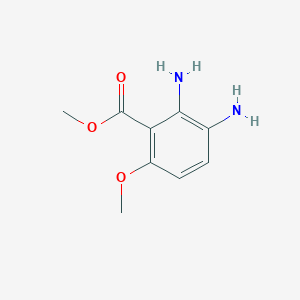
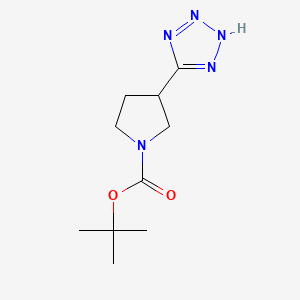


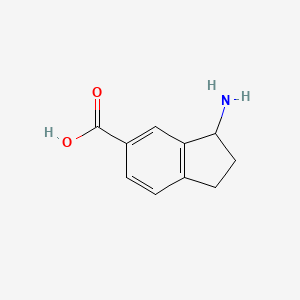
![Tert-butyl 1-hydroxy-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B3395020.png)
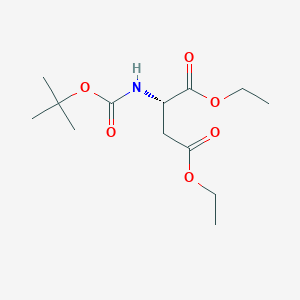
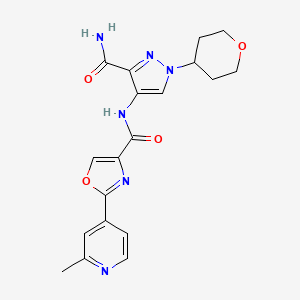
![tert-butyl (1R,4S,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3395030.png)



